molecular formula C20H15F3N4O5S B1230834 4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

Cat. No.: B1230834
M. Wt: 480.4 g/mol
InChI Key: QQFCYVYDRISIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Synthesis and Derivative Compounds

  • Synthesis of Novel Derivatives : This compound has been used in the synthesis of various pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, showing promising results against bacteria and fungi (Hassan et al., 2009).

  • Antitumor Activity : Some derivatives of this compound were synthesized for their potential antitumor activity. Notably, one compound was found to be more effective than the reference drug, doxorubicin (Alqasoumi et al., 2009).

  • A2B Adenosine Receptor Antagonism : Derivatives have shown potency as A2B adenosine receptor antagonists, with potential therapeutic implications (Esteve et al., 2006).

Biological Evaluations

  • Antibacterial Activities : Various synthesized derivatives were tested and showed antibacterial activities. This highlights the compound's role in developing new antimicrobial agents (Parajapati & Goswami, 2016).

  • Antimicrobial Activity of Arylazopyrazole Pyrimidone : This research synthesized compounds that displayed antimicrobial activity against various bacteria and fungi, demonstrating the compound's versatility in drug development (Sarvaiya et al., 2019).

  • CDK2 Inhibition for Anti-Tumor Activity : Pyrimidine-benzenesulfonamide derivatives were designed as cyclin-dependent kinase 2 inhibitors, with some derivatives showing significant anti-proliferative activity against human cancer cell lines (Fathalla et al., 2012).

Pharmacological Applications

  • GPR119 Agonists Discovery : Novel benzenesulfonamide GPR119 agonists were discovered, suggesting potential applications in metabolic disorders (Yu et al., 2014).

  • Anticancer and Anti-HCV Agents : Derivatives of this compound were synthesized and tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Miscellaneous Applications

  • Sulfamethoxazole Polymers : The compound was used in synthesizing pharmaceutical drugs with anti-microbial properties, illustrating its importance in medicinal chemistry (Thamizharasi et al., 2002).

  • Phthalocyanine Derivatives for Photodynamic Therapy : Its derivatives were used to synthesize new phthalocyanines with potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Properties

Molecular Formula

C20H15F3N4O5S

Molecular Weight

480.4 g/mol

IUPAC Name

4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

InChI

InChI=1S/C20H15F3N4O5S/c1-11-7-9-13(10-8-11)33(31,32)26-19(20(21,22)23)14-15(24-17(19)29)27(18(30)25-16(14)28)12-5-3-2-4-6-12/h2-10,26H,1H3,(H,24,29)(H,25,28,30)

InChI Key

QQFCYVYDRISIAF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

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